An In-depth Technical Guide on the Core Chemical Properties of 1,1-Cyclohexanediacetic Acid Monoamide
An In-depth Technical Guide on the Core Chemical Properties of 1,1-Cyclohexanediacetic Acid Monoamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Cyclohexanediacetic acid monoamide, a key organic intermediate, holds significant importance in the pharmaceutical industry, primarily as a direct precursor in the synthesis of Gabapentin.[1] Gabapentin is a widely used anticonvulsant and analgesic drug.[2] This technical guide provides a comprehensive overview of the core chemical properties of 1,1-Cyclohexanediacetic acid monoamide, its synthesis, and its pivotal role in the production of Gabapentin. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.
While this document delves into the chemical characteristics and synthetic applications of 1,1-Cyclohexanediacetic acid monoamide, it is important to note that publicly available data on its specific biological activities, mechanism of action, and detailed toxicology are limited. Its primary significance in a drug development context is as a crucial building block for a neurologically active pharmaceutical ingredient.
Core Chemical and Physical Properties
The fundamental chemical and physical properties of 1,1-Cyclohexanediacetic acid monoamide are summarized in the table below, providing a consolidated resource for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetic acid | [3][4] |
| Synonyms | 1-(Carbamoylmethyl)cyclohexaneacetic acid, 3,3-Pentamethyleneglutaramic acid, Gabapentin amide | [5] |
| CAS Number | 99189-60-3 | [3][5][6][7] |
| Molecular Formula | C10H17NO3 | [3][5][6] |
| Molecular Weight | 199.25 g/mol | [5][6] |
| Appearance | White to off-white crystalline powder | [8][9] |
| Melting Point | 141-146 °C | [10] |
| Solubility | Slightly soluble in water; soluble in ethanol; moderately soluble in methanol and dimethylformamide. | [8][9] |
| pKa (Predicted) | 4.72 ± 0.10 | [8] |
| Storage | Sealed in a dry place at room temperature. | [8] |
Experimental Protocols
The following sections detail the methodologies for the synthesis of 1,1-Cyclohexanediacetic acid monoamide and its subsequent conversion to Gabapentin. These protocols are a consolidation of procedures described in various patents and chemical literature.
Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide from 1,1-Cyclohexanediacetic Anhydride
This process involves the amination of 1,1-Cyclohexanediacetic anhydride with aqueous ammonia.[11][12]
Materials:
-
1,1-Cyclohexanediacetic anhydride
-
Aqueous ammonia (25-35% concentration)
-
Sulfuric acid (30-70% aqueous solution) or Hydrochloric acid
-
Acetonitrile (for purification)
-
Deionized water
Procedure:
-
Amination: In a reaction vessel, 1,1-Cyclohexanediacetic anhydride is reacted with an aqueous ammonia solution. The molar ratio of aqueous ammonia to the anhydride should be between 5:1 and 10:1. The reaction temperature is maintained below 20°C.[11][12] The reaction is typically carried out for 2 to 5 hours.[13]
-
Neutralization and Precipitation: The reaction mixture is then neutralized with an aqueous solution of sulfuric or hydrochloric acid until a slightly acidic pH is achieved. This results in the precipitation of crude 1,1-Cyclohexanediacetic acid monoamide.[11]
-
Filtration: The precipitated solid is collected by filtration.
-
Purification: The crude product is purified by crystallization from a suitable solvent, such as acetonitrile, to yield pure 1,1-Cyclohexanediacetic acid monoamide.[11]
Synthesis of Gabapentin via Hofmann Rearrangement of 1,1-Cyclohexanediacetic Acid Monoamide
This synthetic route transforms the monoamide into Gabapentin through a Hofmann rearrangement.[2]
Materials:
-
1,1-Cyclohexanediacetic acid monoamide
-
Sodium hydroxide
-
Bromine or Sodium hypobromite solution (prepared in situ)
-
Hydrochloric acid
-
Ethanol (for extraction)
Procedure:
-
Preparation of the Monoamide Salt: 1,1-Cyclohexanediacetic acid monoamide is dissolved in an aqueous solution of sodium hydroxide to form its sodium salt.[14]
-
Hofmann Rearrangement: The solution of the monoamide sodium salt is added to a pre-chilled aqueous solution of sodium hypobromite (which can be prepared in situ by adding bromine to a sodium hydroxide solution) at a temperature between -5 to -10°C.[14] The reaction mixture is maintained at this temperature for approximately 30-60 minutes and then allowed to warm and is further maintained at a higher temperature (e.g., 55°C) for a period to complete the rearrangement.[14]
-
Acidification: The reaction mixture is then acidified with hydrochloric acid to form Gabapentin hydrochloride.[14]
-
Extraction and Isolation: Gabapentin hydrochloride can be extracted from the aqueous solution using a suitable solvent like ethanol.[14] Subsequent removal of the solvent yields the crude Gabapentin hydrochloride.
-
Purification: The crude product can be further purified by methods such as recrystallization or ion-exchange chromatography to obtain pure Gabapentin.[15][16]
Mandatory Visualizations
The following diagrams illustrate the key chemical transformation discussed in this guide.
Caption: Synthetic pathway from 1,1-Cyclohexanediacetic Anhydride to Gabapentin.
Caption: Experimental workflow for the conversion of the monoamide to Gabapentin.
References
- 1. 1,1-Cyclohexanediacetic acid mono amide | 99189-60-3 [chemicalbook.com]
- 2. Gabapentin - Wikipedia [en.wikipedia.org]
- 3. 1,1-Cyclohexanediacetic Acid Monoamide | LGC Standards [lgcstandards.com]
- 4. 1,1-Cyclohexanediacetic acid monoamide | C10H17NO3 | CID 665664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Cyclohexanediacetic Acid Monoamide Manufacturer, Supplier from Morbi [neochempharma.in]
- 8. Page loading... [guidechem.com]
- 9. 1,1-Cyclohexanediacetic Acid Mono Amide - High Purity & Best Price, CAS No: 99189-60-3 [jigspharma.com]
- 10. 1,1-Cyclohexanediacetic Acid Monoamide_Tiande Chemical [tdchem.com]
- 11. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. CN101417960B - Method for preparing 1,1-cyclohexanediacetic acid mono amide - Google Patents [patents.google.com]
- 14. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 15. US20080097122A1 - Process for the Preparation of Gabapentin - Google Patents [patents.google.com]
- 16. Process For The Preparation Of Gabapentin [quickcompany.in]
